molecular formula C14H15N3O B13324537 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine

Cat. No.: B13324537
M. Wt: 241.29 g/mol
InChI Key: PIASVIPMRZQFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine is a heterocyclic compound that features a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction typically proceeds through the formation of an alkynylketimine intermediate, followed by a 7-endo-dig cyclization to form the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize multicomponent reactions and recyclization of small or medium carbo-, oxa-, or azacyclanes .

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine is unique due to its specific combination of a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyridin-2-amine

InChI

InChI=1S/C14H15N3O/c15-14-4-2-11(9-17-14)10-1-3-13-12(7-10)8-16-5-6-18-13/h1-4,7,9,16H,5-6,8H2,(H2,15,17)

InChI Key

PIASVIPMRZQFGY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C3=CN=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.